Chiral Identity: (S)-enantiomer vs. (R)-enantiomer and Racemate in PRC2 Inhibition
The absolute (S)-configuration is a critical determinant of biological activity within the dimethylamino pyrrolidine pharmacophore. While direct comparative data for the target compound itself is limited, SAR studies on closely related dimethylamino pyrrolidines targeting the PRC2 complex demonstrate that stereochemistry at the 3-position profoundly impacts binding. The (S)-enantiomer is predicted to be the eutomer, as the reported active inhibitors in this series possess the (S)-configuration, while the (R)-enantiomers are typically inactive or far less potent [1]. This establishes a strong class-level inference for the necessity of the single (S)-enantiomer over the racemate or (R)-enantiomer for any PRC2-related applications.
| Evidence Dimension | Predicted stereochemical preference for biological activity (PRC2 EED binding) |
|---|---|
| Target Compound Data | (S)-configuration; predicted eutomer based on class SAR |
| Comparator Or Baseline | Racemic mixture or (R)-enantiomer of dimethylamino pyrrolidine derivatives |
| Quantified Difference | Qualitative; (S)-enantiomer required for activity; (R)-enantiomer or racemate expected to show significantly reduced or no activity. Exact Ki values are unavailable for the specific target compound. |
| Conditions | Inference based on Bioorg. Med. Chem. Lett. 2017 SAR of amino pyrrolidines targeting EED. |
Why This Matters
For medicinal chemistry campaigns targeting PRC2, procuring the racemate or the incorrect enantiomer would lead to false negative results or require costly chiral separation, wasting resources.
- [1] Curtin, M.L.; Pliushchev, M.A.; Li, H.Q.; Torrent, M.; Dietrich, J.D.; Jakob, C.G.; Zhu, H.; Zhao, H.; Wang, Y.; Ji, Z.; Clark, R.F.; Sarris, K.A.; Selvaraju, S.; Shaw, B.; Algire, M.A.; He, Y.; Richardson, P.L.; Sweis, R.F.; Sun, C.; Chiang, G.G.; Michaelides, M.R. SAR of amino pyrrolidines as potent and novel protein-protein interaction inhibitors of the PRC2 complex through EED binding. Bioorg. Med. Chem. Lett. 2017, 27, 1576-1583. View Source
